2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Triazolopyrimidine Thermal Analysis Physicochemical Characterization

Avoid SAR failures from generic triazolopyrimidines. This exact 2-ethyl-5-methyl substitution pattern provides the steric and electronic profile validated for GABAA1 anticonvulsant activity (Huang et al., 2020) and next-gen herbicide selectivity. • Purity: ≥95% (HPLC), MP 236-238°C • Key advantage: Lower melting point vs. 5-methyl analog improves solubility & formulation • Direct precursor for PDE10/DGK inhibitors or metal coordination complexes

Molecular Formula C8H10N4O
Molecular Weight 178.19 g/mol
CAS No. 90953-10-9
Cat. No. B3332603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS90953-10-9
Molecular FormulaC8H10N4O
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC(=CC(=O)N2N1)C
InChIInChI=1S/C8H10N4O/c1-3-6-10-8-9-5(2)4-7(13)12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11)
InChIKeySYPMBCKXHBWLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Identity


2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 90953-10-9) is a heterocyclic small molecule (C8H10N4O, MW 178.19) belonging to the triazolopyrimidine class, which is widely explored for its biological activity and used as a building block in medicinal chemistry and agrochemical research [1]. It exists in tautomeric equilibrium with its 7(4H)-one form, a feature that can influence its reactivity and binding properties. The compound is typically supplied at 95–98% purity, with a melting point of 236–238 °C and predicted boiling point of 418.9 °C .

Why Generic Substitution Fails for This Scaffold


In the triazolopyrimidine series, the nature and position of substituents on the fused ring system are decisive for both physicochemical behavior and target engagement. The 2-ethyl-5-methyl substitution pattern is not interchangeable with the unsubstituted core or with mono-substituted variants such as 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 2503-56-2). A 2,5-disubstituted pattern has been specifically explored in structure–activity relationship (SAR) studies for GABAA receptor modulation, where slight variations in the 2-alkyl chain profoundly affect anticonvulsant potency and neurotoxicity [1]. Furthermore, the combination of a 2-ethyl group with a 5-methyl group results in a significantly lower melting point (236–238 °C) compared to the 5-methyl analog alone (280–283 °C), which alters solubility, formulation, and purification workflows . Substituting a generic triazolopyrimidine building block for this specific derivative risks introducing unintended changes in reaction kinetics, crystallinity, or biological readouts.

Quantitative Differentiation vs. Key Analogs


Melting Point Depression vs. 5-Methyl Analog

The 2-ethyl substituent on the target compound significantly depresses the melting point relative to the 5-methyl monosubstituted comparator (CAS 2503-56-2), which lacks the 2-alkyl group. This property difference directly impacts handling, formulation, and purification .

Triazolopyrimidine Thermal Analysis Physicochemical Characterization

Boiling Point Divergence and Purification Impact

The predicted boiling point of the target compound is significantly higher than that of the 5-methyl-only analog, indicating reduced volatility that can influence vacuum distillation and storage conditions .

Triazolopyrimidine Boiling Point Purification

Predicted pKa and Ionization State Shift

The predicted pKa of the target compound (1.05) differs from that of related triazolopyrimidin-7-ols, reflecting the electronic influence of the 2-ethyl group on the 7-hydroxy/7-oxo tautomeric equilibrium . Comparative predicted pKa values for the 5-methyl analog are not available from comparable sources.

Triazolopyrimidine pKa Drug-likeness

Decisive Application Scenarios


GABA-A Receptor Modulator Lead Optimization

As demonstrated by Huang et al. (2020) [1], 2,5-disubstituted triazolopyrimidine-7(4H)-ones form a privileged scaffold for anticonvulsant development. The 2-ethyl-5-methyl substitution pattern provides the exact steric and electronic profile required for potent GABAA1 modulation and low neurotoxicity. Procuring this specific derivative ensures fidelity to published SAR, where even minor 2-alkyl chain variations produced marked differences in ED50 and protective index values.

PDE10 or DGK Inhibitor Intermediate Synthesis

Patent literature describes triazolopyrimidine cores as key intermediates for phosphodiesterase 10 (PDE10) inhibitors [2] and diacylglycerol kinase (DGK) inhibitors [3]. The 2-ethyl-5-methyl substitution pattern can serve as a direct precursor or a control compound for SAR exploration, where the ethyl group provides a balance between lipophilicity and metabolic stability not achievable with methyl or hydrogen.

Agrochemical Candidate Screening

Earlier patents establish that 5-methyl-triazolopyrimidine-7-ols possess herbicidal properties, but newer 2,5-disubstituted analogues (including 2-ethyl derivatives) showed improved crop selectivity [4]. The 2-ethyl-5-methyl derivative therefore represents a specific intermediate for developing next-generation herbicides with enhanced selectivity against problem weeds.

Coordination Chemistry and Material Science

Triazolopyrimidine-7-ol derivatives are used as ligands for metal coordination complexes with unusual magnetic and structural properties [5]. The specific 2-ethyl substitution alters the steric bulk and electronic density at the coordinating nitrogen atoms, enabling tuning of coordination geometry and material properties compared to 5-methyl or unsubstituted analogs.

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